5,6,7,8-Tetrahydro-4H-isoxazolo[3,4-D]azepine
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Overview
Description
5,6,7,8-Tetrahydro-4H-isoxazolo[3,4-D]azepine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes an isoxazole ring and an azepine ring, making it a versatile scaffold for the development of new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-4H-isoxazolo[3,4-D]azepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable azepine derivative with an isoxazole precursor in the presence of a catalyst. For example, the use of Rh(III)-catalyzed reactions has been reported for the selective synthesis of azepinones fused to the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-4H-isoxazolo[3,4-D]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydro-4H-isoxazolo[3,4-D]azepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-4H-isoxazolo[3,4-D]azepine involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a potential agonist for 5-HT(2A)/5-HT(2C) receptors, which are involved in various neurological processes . The compound’s effects are mediated through its binding to these receptors, leading to downstream signaling events that modulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,6,7,8-Tetrahydro-4H-isoxazolo[3,4-D]azepine include:
- 5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine
- 5,6,7,8-Tetrahydro-2-phenanthreneamine hydrochloride
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthoxyacetaldehyde
Uniqueness
What sets this compound apart is its unique fused ring system, which provides a versatile scaffold for chemical modifications
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-4H-[1,2]oxazolo[3,4-d]azepine |
InChI |
InChI=1S/C7H10N2O/c1-3-8-4-2-7-6(1)5-10-9-7/h5,8H,1-4H2 |
InChI Key |
OXXHNJRHJMJNPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC2=NOC=C21 |
Origin of Product |
United States |
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